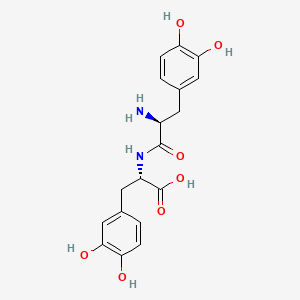

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-

Übersicht

Beschreibung

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid. L-Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It plays a crucial role in various biological processes, including the synthesis of neurotransmitters and hormones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- involves the derivatization of L-Tyrosine. This can be achieved through chemical synthesis or biosynthesis. Chemical synthesis often involves oxidation and hydrolysis reactions using chemical catalysts, while biosynthesis can be carried out through microbial fermentation and enzymatic catalysis .

Industrial Production Methods: Industrial production of L-Tyrosine derivatives typically employs biosynthetic strategies due to their elevated specificity, diversity, and atom economy. Microbial fermentation and enzymatic catalysis are preferred methods, although they require complex separation and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- undergoes various chemical reactions, including:

Oxidation: The benzene ring can be hydroxylated to form compounds like L-3,4-dihydroxyphenylalanine.

Substitution: The hydroxyl group can be substituted through direct O-alkylation to produce O-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Requires alkylating agents under basic conditions.

Major Products:

Oxidation: L-3,4-dihydroxyphenylalanine.

Substitution: O-alkylated L-Tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing various high-value chemicals.

Biology: Plays a role in the study of protein phosphorylation and signal transduction processes.

Medicine: Investigated for its potential in treating conditions related to neurotransmitter imbalances.

Industry: Employed in the production of pharmaceuticals, food additives, and cosmetics.

Wirkmechanismus

The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- involves its role as a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine. It participates in the phosphorylation of proteins, which is crucial for signal transduction processes. The hydroxyl group of tyrosine residues can form ester linkages with phosphate groups, facilitating protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

L-Phenylalanine: Another aromatic amino acid, but lacks the hydroxyl group present in L-Tyrosine.

L-DOPA: A hydroxylated derivative of L-Tyrosine, used in the treatment of Parkinson’s disease.

L-Tryptophan: An aromatic amino acid with a different side chain structure.

Uniqueness: L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- is unique due to its dual hydroxyl groups, which enhance its reactivity and functionality in biochemical processes. This makes it particularly valuable in the study of protein phosphorylation and signal transduction .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAAOODSUGKTKK-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190661 | |

| Record name | L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-31-7 | |

| Record name | L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)

![[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3051876.png)